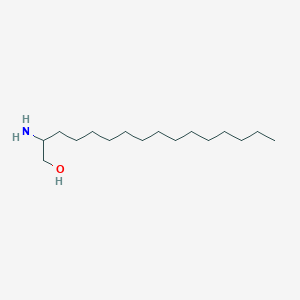

2-Aminohexadecan-1-ol

Description

2-Aminohexadecan-1-ol is a long-chain primary alcohol featuring an amino (-NH₂) group at the second carbon of a 16-carbon aliphatic chain. For this article, comparisons will be drawn with structurally or functionally analogous compounds from the evidence, including long-chain alcohols, amino alcohols, and branched analogs.

Properties

CAS No. |

178553-86-1 |

|---|---|

Molecular Formula |

C16H35NO |

Molecular Weight |

257.45 g/mol |

IUPAC Name |

2-aminohexadecan-1-ol |

InChI |

InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16,18H,2-15,17H2,1H3 |

InChI Key |

MNGRWBQCRJBGSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminohexadecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitrohexadecan-1-ol using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Another method includes the reaction of hexadecanal with ammonia and hydrogen in the presence of a nickel catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 2-nitrohexadecan-1-ol, is subjected to hydrogenation under high pressure and temperature conditions, using catalysts like palladium or nickel to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions: 2-Aminohexadecan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas with palladium or nickel catalysts is commonly used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed:

Oxidation: Hexadecanone or hexadecanal.

Reduction: Hexadecylamine.

Substitution: Hexadecyl halides or esters.

Scientific Research Applications

2-Aminohexadecan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various complex molecules.

Biology: It serves as a precursor for the synthesis of bioactive compounds and is used in the study of lipid metabolism.

Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-aminohexadecan-1-ol involves its interaction with cellular membranes and proteins. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with various biomolecules. This compound can modulate the fluidity and permeability of cell membranes, affecting cellular processes such as signal transduction and transport.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-Aminohexadecan-1-ol (hypothetical properties inferred) and related compounds from the evidence:

Key Observations :

Structural Influence on Functionality: Chain Length: Dodecan-1-ol (C12) and Octyldodecanol (C20) are non-amines but highlight how chain length impacts hydrophobicity. This compound’s longer chain (C16) may enhance lipid solubility compared to Dodecan-1-ol . Branching: Octyldodecanol’s branched structure reduces crystallinity, improving lubricant performance. In contrast, this compound’s linear chain may favor membrane integration .

Amino-Alcohol Reactivity: 2-Aminoindan-1-ol and 2-(Aminomethyl)adamantan-2-ol demonstrate that amino-alcohols often exhibit dual reactivity (e.g., hydrogen bonding, nucleophilicity). Their cyclic structures limit flexibility, whereas this compound’s linear chain could enhance surfactant properties .

Toxicity Profiles: Amino-alcohols like 2-Aminoindan-1-ol show higher acute toxicity (oral, dermal) than non-amino analogs (e.g., Dodecan-1-ol). This suggests this compound may require stringent handling protocols .

Environmental Impact: Long-chain alcohols (e.g., Dodecan-1-ol) show moderate aquatic toxicity. Branched analogs like Octyldodecanol persist longer in ecosystems. This compound’s biodegradability remains uncertain but warrants caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.